![molecular formula C15H13ClO3 B1450126 (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone CAS No. 938458-62-9](/img/structure/B1450126.png)
(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone
Overview
Description
“(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone” is a chemical compound with the CAS Number: 938458-62-9. It has a molecular weight of 276.72 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-chlorophenyl) [4- (methoxymethoxy)phenyl]methanone”. The InChI code for this compound is1S/C15H13ClO3/c1-18-10-19-12-8-6-11 (7-9-12)15 (17)13-4-2-3-5-14 (13)16/h2-9H,10H2,1H3
.
Scientific Research Applications
Pharmaceutical Research
(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone: is a compound that can be utilized in the development of new pharmaceuticals. Its structure is conducive to modifications that could lead to the synthesis of novel therapeutic agents. For instance, its benzophenone core is structurally similar to compounds known for their cytotoxic properties , which could be explored for cancer treatment.
Agricultural Chemistry
In agriculture, compounds like (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone may serve as precursors for the synthesis of pesticides or fungicides. Benzophenone derivatives have been shown to control phytopathogenic fungi effectively , suggesting potential applications in protecting crops from fungal diseases.
Material Science
The molecular structure of (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone indicates potential in material science, particularly in the synthesis of organic compounds with specific optical properties. These could be applied in the development of new materials for electronic devices or coatings .
Chemical Synthesis
This compound could play a role as an intermediate in the synthesis of more complex chemical entities. Its reactive ketone group allows for various chemical transformations, making it a valuable building block in organic synthesis .
Environmental Science
The environmental impact of chemicals is an important area of study(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone could be studied for its biodegradability and potential effects on ecosystems, contributing to the development of environmentally friendly chemicals .
Biochemistry
In biochemistry, the study of (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone could provide insights into its interaction with biological molecules. Understanding its binding affinity to proteins or nucleic acids could lead to applications in molecular biology or diagnostics .
properties
IUPAC Name |
(2-chlorophenyl)-[4-(methoxymethoxy)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-10-19-12-8-6-11(7-9-12)15(17)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLRMIIMUXZTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650774 | |
Record name | (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone | |
CAS RN |
938458-62-9 | |
Record name | (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938458-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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